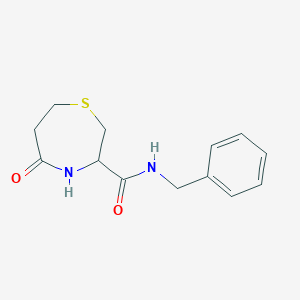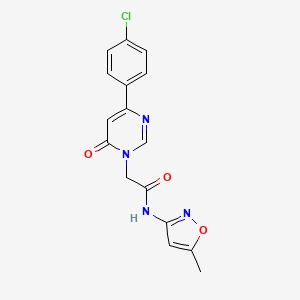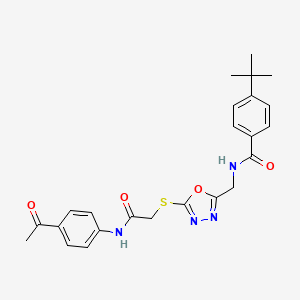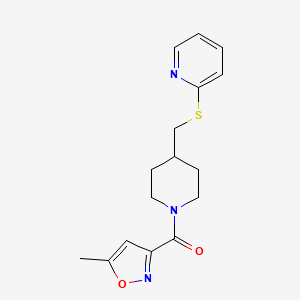
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various research areas. This compound belongs to the thiazepane family and has a molecular formula of C13H14N2O2S.
Scientific Research Applications
Pharmacokinetics and Metabolism
The study by Renzulli et al. (2011) discusses the disposition and metabolism of SB-649868, a compound structurally related to N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide, highlighting its potential as an orexin 1 and 2 receptor antagonist developed for insomnia treatment. This research offers insights into the compound's pharmacokinetics, including elimination pathways and metabolite identification, emphasizing its extensive metabolism and the principal routes involving oxidation processes (Renzulli et al., 2011).
Efficacy in Disease Treatment
A double-blind, randomized clinical trial by Andrade et al. (1996) on the efficacy of benznidazole, a nitroimidazole derivative with a similar chemical motif, in treating early Trypanosoma cruzi infection (Chagas' disease), reveals the therapeutic potential of such compounds. The trial demonstrated a significant reduction in specific antibodies among treated children, supporting the drug's efficacy in the early chronic phase of T. cruzi infection (Andrade et al., 1996).
Potential for Treating Alcohol Withdrawal
Koethe et al. (2007) conducted a pilot study to assess the efficacy and tolerability of oxcarbazepine, a drug structurally related to this compound, during the treatment of alcohol withdrawal. Although the study did not find significant differences between the oxcarbazepine and placebo groups in terms of needing rescue medication, it highlights the potential application of similar compounds in managing alcohol withdrawal symptoms (Koethe et al., 2007).
properties
IUPAC Name |
N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12-6-7-18-9-11(15-12)13(17)14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQVYNVSJRVYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)
![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)
![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)

![1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2671148.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2671154.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2671156.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/no-structure.png)